4-(1-Piperidylmethyl)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18NO2B. It is a valuable research chemical used in various scientific fields due to its unique chemical properties. This compound is particularly significant in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid typically involves the reaction of 4-bromomethylphenylboronic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Piperidylmethyl)phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the piperidylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized boronic acids .
Scientific Research Applications
4-(1-Piperidylmethyl)phenylboronic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Piperidylmethyl)phenylboronic Acid involves its interaction with molecular targets through the formation of boronate esters. These interactions can inhibit enzyme activity or alter cellular processes. The compound’s boronic acid moiety allows it to bind to diols and other nucleophilic groups, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the piperidylmethyl group.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
Uniqueness: 4-(1-Piperidylmethyl)phenylboronic Acid is unique due to its piperidylmethyl group, which enhances its reactivity and allows for more diverse chemical transformations. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTKDFLQUWSRMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.